

Application of NMR Spectroscopy for the Structural Elucidation of Evodia Compounds

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Compound of Interest

Compound Name: *Evodia fruit*

Cat. No.: *B1675406*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus *Evodia*, a member of the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. These compounds, primarily alkaloids and limonoids, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic properties. The precise structural characterization of these molecules is a critical prerequisite for understanding their structure-activity relationships and for the development of new pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these complex natural products. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural analysis of compounds isolated from *Evodia*.

Key Compound Classes in Evodia

The two predominant classes of bioactive compounds found in *Evodia* species are quinazoline alkaloids and tetranortriterpenoids known as limonoids.

- **Quinazoline Alkaloids:** Evodiamine and rutaecarpine are the most well-known examples. These compounds feature a rigid, fused heterocyclic ring system.

- Limonoids: Limonin is a characteristic highly oxygenated and structurally complex limonoid found in Evodia.

The structural determination of these compounds relies heavily on a suite of 1D and 2D NMR experiments.

Data Presentation: NMR Chemical Shifts of Representative Evodia Compounds

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for key compounds isolated from Evodia. These values are crucial for the identification and structural verification of these compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Evodiamine (in CDCl_3)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	147.2	-
3a	128.9	-
4	125.9	7.42 (d, 8.0)
5	118.6	7.18 (t, 7.6)
6	126.5	7.35 (t, 7.6)
7	111.4	8.12 (d, 8.0)
7a	137.9	-
8	162.1	-
13b	109.1	-
14	59.8	4.15 (s)
14a	137.8	-
1	122.9	7.29 (d, 7.6)
2'	122.3	7.11 (t, 7.6)
3'	119.8	6.85 (t, 7.6)
4'	111.2	6.79 (d, 7.6)
4a'	126.8	-
8a'	136.2	-
N-CH ₃	34.2	3.81 (s)
5'	48.1	3.15 (t, 6.4)
6'	20.9	2.90 (t, 6.4)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rutaecarpine (in DMSO-d₆)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	112.5	7.60 (d, 8.0)
2	120.9	7.15 (t, 7.5)
3	122.1	7.45 (t, 7.5)
4	119.1	7.30 (d, 8.0)
4a	138.1	-
5	158.4	-
5a	121.5	-
6	43.1	4.45 (t, 7.0)
7	20.1	3.20 (t, 7.0)
8a	137.2	-
9	126.4	8.15 (d, 8.0)
10	125.1	7.70 (t, 7.5)
11	129.5	7.40 (t, 7.5)
12	115.8	7.85 (d, 8.0)
12a	147.8	-
13a	115.9	-
NH	-	12.0 (br s)

Table 3: 1H and ^{13}C NMR Spectroscopic Data for Limonin (in $CDCl_3$)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	79.1	4.04 (d, 12.5)
2	36.1	2.45 (m), 2.25 (m)
3	169.8	-
5	52.1	2.89 (s)
6	36.9	2.65 (dd, 15.0, 3.0), 2.95 (dd, 15.0, 12.5)
7	206.5	-
9	48.9	2.48 (d, 12.5)
11	21.1	1.85 (m), 1.65 (m)
12	26.5	1.45 (m), 1.75 (m)
14	65.8	-
15	53.9	4.01 (s)
16	166.5	-
17	78.1	5.47 (s)
19	65.5	4.48 (d, 12.5), 4.78 (d, 12.5)
21	120.2	6.34 (d, 1.5)
22	109.8	7.41 (t, 1.5)
23	143.3	7.40 (d, 1.5)
Me-4	18.9	1.28 (s)
Me-8	21.5	1.18 (s)
Me-10	20.8	1.08 (s)
Me-13	16.9	1.19 (s)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Purity:** The isolated compound should be of high purity (>95%), as impurities can complicate spectral interpretation.
- **Solvent Selection:** A suitable deuterated solvent that fully dissolves the compound must be chosen. Common solvents for Evodia compounds include Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), and Dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent can slightly affect chemical shifts.^[1]
- **Concentration:** For ^1H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is generally sufficient. For ^{13}C NMR and 2D NMR experiments, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.^[2]
- **Procedure:**
 - Weigh the purified compound accurately into a clean, dry vial.
 - Add the appropriate volume of deuterated solvent.
 - Gently vortex or sonicate the vial to ensure complete dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.^[2]
 - Cap the NMR tube securely.

1D NMR Spectroscopy

a. ^1H NMR (Proton NMR)

- **Objective:** To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- **Methodology:**

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire a standard ^1H NMR spectrum using a 30° or 90° pulse.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.

b. ^{13}C NMR (Carbon-13 NMR)

- Objective: To determine the number of different types of carbon atoms in the molecule.
- Methodology:
 - Use the same locked and shimmed sample.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This removes ^1H - ^{13}C coupling, resulting in a single sharp peak for each unique carbon atom.
 - A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

2D NMR Spectroscopy

a. ^1H - ^1H COSY (Correlation Spectroscopy)

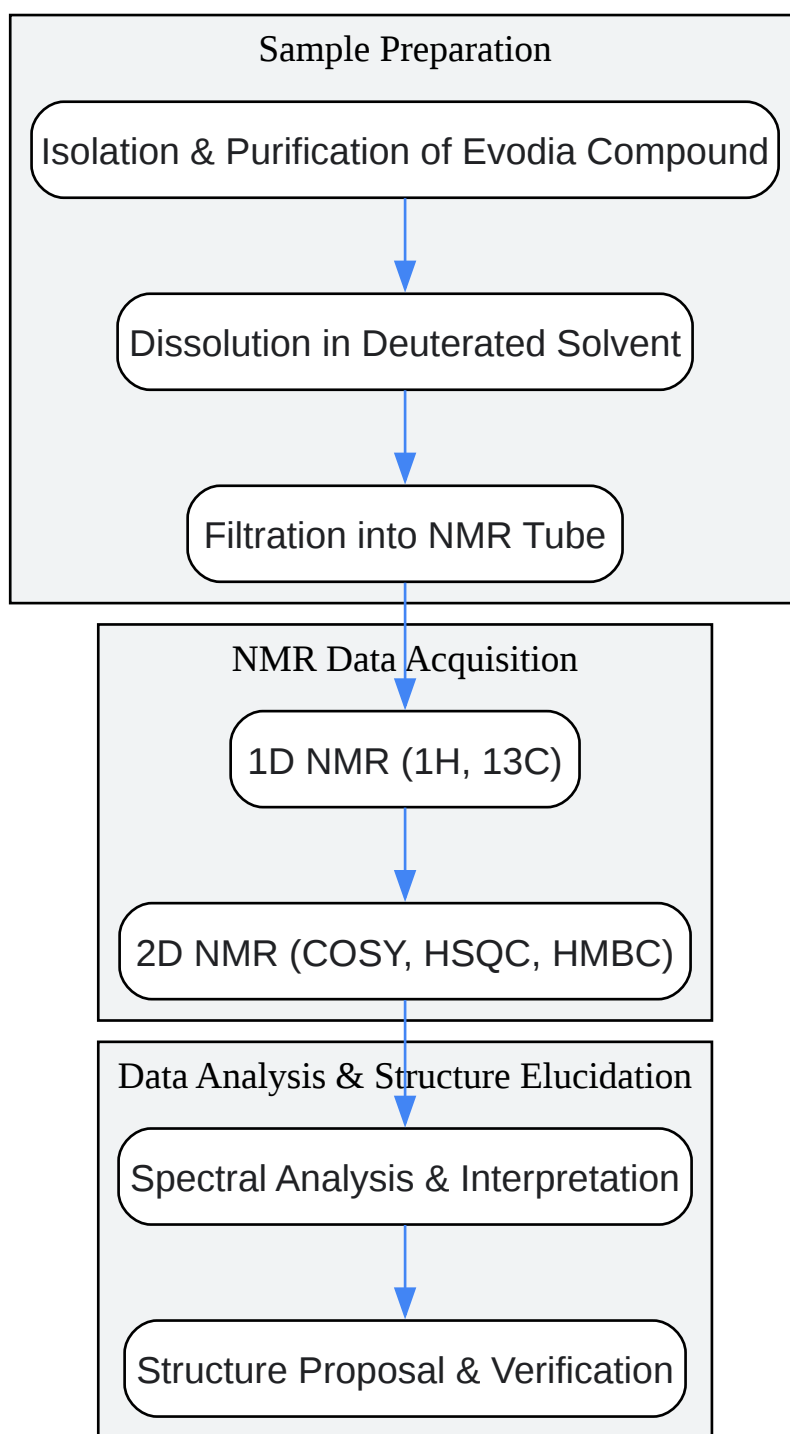
- Objective: To identify protons that are coupled to each other, typically through two or three bonds.

- Methodology:
 - Set up a COSY experiment using standard pulse sequences (e.g., COSY90 or COSY45).
 - Optimize the spectral width in both dimensions to encompass all proton signals.
 - Acquire the 2D data set. The experiment time will depend on the sample concentration and the desired resolution.
 - Process the data using a 2D Fourier transform and phase correction.
 - Analyze the cross-peaks, which indicate correlations between coupled protons.
- b. ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)
 - Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
 - Methodology:
 - Set up an HSQC experiment. Edited HSQC sequences can also be used to differentiate between CH, CH₂, and CH₃ groups.
 - Set the spectral width in the F2 dimension for ^1H and in the F1 dimension for ^{13}C .
 - Acquire the 2D data.
 - Process the data.
 - Each cross-peak in the spectrum correlates a proton signal with the signal of the carbon it is directly bonded to.
- c. ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)
 - Objective: To identify longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

- Methodology:
 - Set up an HMBC experiment.
 - The spectral widths are set similarly to the HSQC experiment.
 - The key parameter to optimize is the long-range coupling delay, which is typically set to a value corresponding to a coupling constant of 4-10 Hz.
 - Acquire and process the 2D data.
 - Cross-peaks indicate correlations between protons and carbons that are separated by multiple bonds.

Mandatory Visualizations

Experimental Workflow



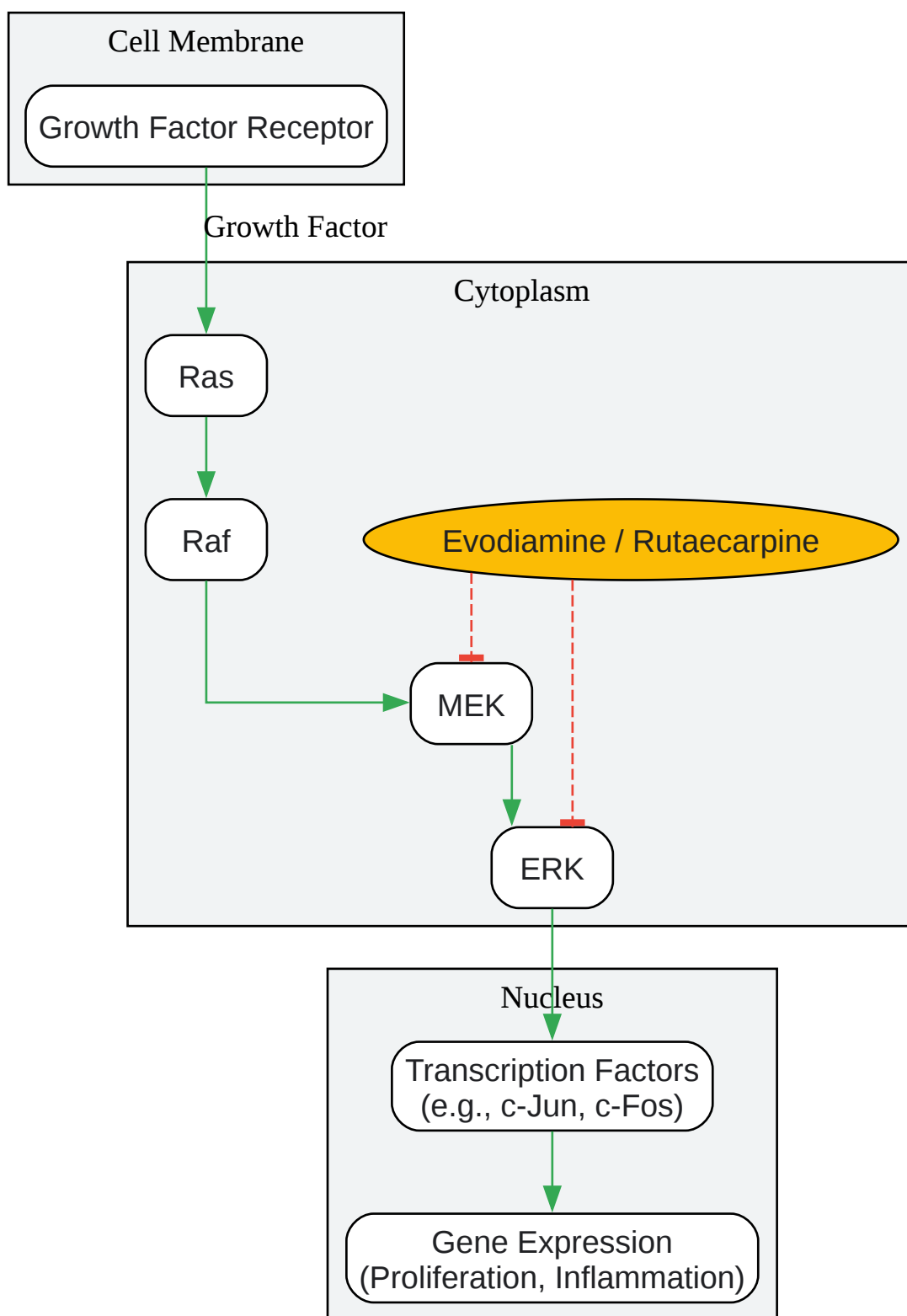
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Workflow for NMR-based structural elucidation.

Signaling Pathways

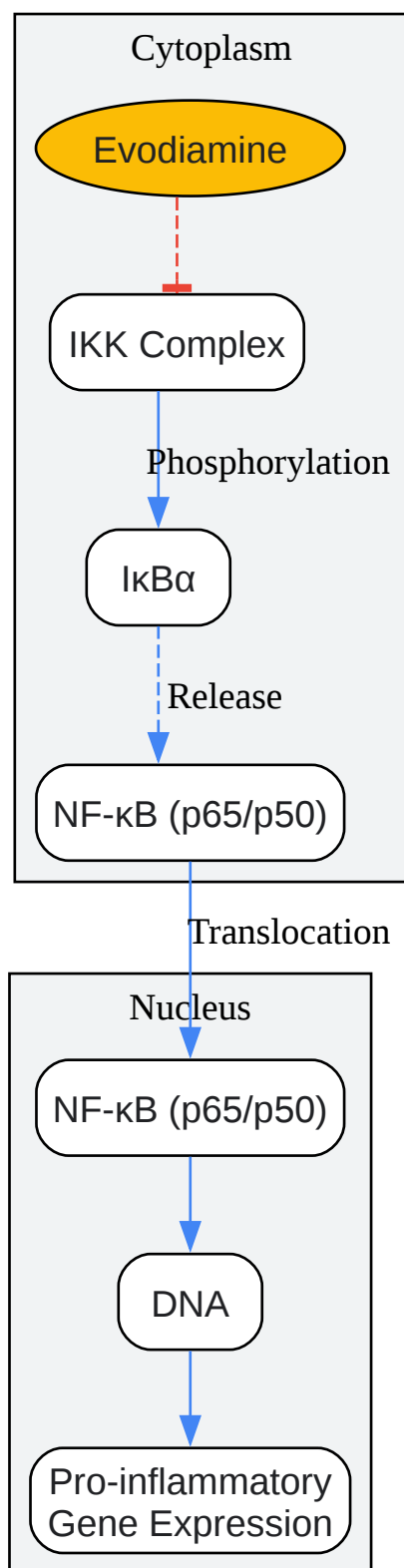
Evodia compounds, particularly the alkaloids evodiamine and rutaecarpine, have been shown to exert their biological effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways, which are often implicated in inflammation and cancer.

MAPK Signaling Pathway Inhibition by Evodia Alkaloids



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Inhibition of the MAPK pathway by Evodia alkaloids.

NF- κ B Signaling Pathway Inhibition by Evodiamine[Click to download full resolution via product page](#)

Inhibition of the NF- κ B pathway by Evodiamine.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural elucidation of the complex and diverse compounds found in Evodia. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of proton and carbon signals, leading to the definitive determination of the molecular structure. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the isolation and characterization of these medicinally important natural products. A thorough understanding of their structure is the foundation for further investigation into their biological activities and potential as therapeutic agents.[3][4]

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